3-Chloro-4-ethylpyridazine HCl 3-Chloro-4-ethylpyridazine HCl
Brand Name: Vulcanchem
CAS No.: 2304584-17-4
VCID: VC11677835
InChI: InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H
SMILES: CCC1=C(N=NC=C1)Cl.Cl
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol

3-Chloro-4-ethylpyridazine HCl

CAS No.: 2304584-17-4

Cat. No.: VC11677835

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-ethylpyridazine HCl - 2304584-17-4

Specification

CAS No. 2304584-17-4
Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
IUPAC Name 3-chloro-4-ethylpyridazine;hydrochloride
Standard InChI InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H
Standard InChI Key ZWBCDRVFBGPEAC-UHFFFAOYSA-N
SMILES CCC1=C(N=NC=C1)Cl.Cl
Canonical SMILES CCC1=C(N=NC=C1)Cl.Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name is 3-chloro-4-ethylpyridazine hydrochloride, with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol. Its structure consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) substituted with chlorine at position 3 and an ethyl (-CH₂CH₃) group at position 4, protonated to form a hydrochloride salt. Key structural distinctions from the methyl analog include increased hydrophobicity and steric bulk due to the ethyl substituent, which may influence reactivity and biological interactions .

Table 1: Comparative Structural Properties

Property3-Chloro-4-ethylpyridazine HCl3-Chloro-4-methylpyridazine HCl
Molecular FormulaC₆H₈Cl₂N₂C₅H₆Cl₂N₂
Molecular Weight (g/mol)179.05165.02
Substituent at C4EthylMethyl
Predicted LogP*1.8–2.21.2–1.6

*Estimated using group contribution methods.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 3-chloro-4-ethylpyridazine hydrochloride has been documented, plausible pathways can be inferred from analogous systems:

Chlorination of 4-Ethylpyridazine

A potential route involves the chlorination of 4-ethylpyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. This method, demonstrated for the methyl analog, typically achieves 60–70% yields when conducted in anhydrous environments. Challenges include controlling regioselectivity and minimizing hydrolysis of the ethyl group under acidic conditions.

Palladium-Catalyzed Cross-Coupling

ParameterMethyl AnalogEthyl Derivative
Reaction Temperature80–100°C90–110°C (estimated)
Byproduct Formation<10%Increased due to ethyl stability
Purification ComplexityModerateHigh (similar polarity byproducts)

Physicochemical Properties and Stability

The ethyl group’s electron-donating inductive effect slightly reduces the pyridazine ring’s electrophilicity compared to methyl derivatives. Key properties include:

  • Solubility: Limited water solubility (estimated <5 mg/mL at 25°C), enhanced in polar aprotic solvents like DMSO or DMF.

  • Thermal Stability: Predicted decomposition temperature range: 210–230°C, based on thermogravimetric analysis of analogous compounds .

  • Spectroscopic Signatures:

    • ¹H NMR: Ethyl group protons expected at δ 1.2–1.4 (triplet, CH₃) and δ 2.4–2.6 (quartet, CH₂).

    • IR: C-Cl stretch ~550–600 cm⁻¹; pyridazine ring vibrations ~1600 cm⁻¹ .

Knowledge Gaps and Research Opportunities

  • Synthetic Optimization: Systematic studies on POCl₃-mediated chlorination with ethyl-substituted precursors.

  • Crystallographic Data: Single-crystal X-ray diffraction to confirm substitution patterns.

  • ADMET Profiling: Predictive modeling of absorption and metabolism kinetics.

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